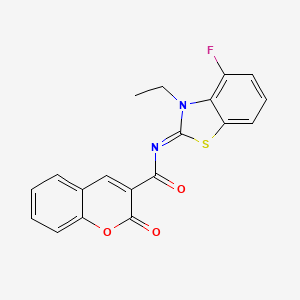![molecular formula C18H18ClNO3 B2881877 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 1803584-60-2](/img/structure/B2881877.png)
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, which are involved in various cellular processes. This inhibition results in the disruption of the normal cellular functions, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one are dependent on its specific application. In general, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit fungal growth, and modulate the immune system. It has also been reported to have analgesic effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is its versatility in various scientific research applications. It has also been shown to have a relatively low toxicity profile, making it a potential candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research on 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one. One of the potential areas of exploration is its application as an anticancer agent, where it can be further studied for its efficacy and safety profile. It can also be investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its immunomodulatory effects can be explored for the development of novel immunotherapeutic agents. Finally, further studies can be conducted to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Conclusion:
In conclusion, 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a chemical compound with promising therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves the reaction between 3-chlorobenzaldehyde, 4-methoxybenzylamine, and morpholine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.
Aplicaciones Científicas De Investigación
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and analgesic agent. It has also been investigated for its potential as a modulator of the immune system and as a therapeutic agent for neurological disorders.
Propiedades
IUPAC Name |
6-(3-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRWCSUIWPCLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)

![(4-Bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2881812.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)
![N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2881816.png)
![N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2881817.png)